Attapulgite clays

Descripción

Significance of Attapulgite (B1143926) in Advanced Materials Science and Environmental Engineering

The significance of attapulgite clay lies in its remarkable versatility, stemming from its unique physical and chemical attributes. These properties make it an indispensable material in numerous fields, ranging from the development of high-performance composites to critical environmental remediation efforts.

In advanced materials science , attapulgite serves as an effective reinforcing agent in polymer composites, enhancing mechanical strength, thermal stability, and other desirable properties malaysianjournalofmicroscopy.orgresearchgate.netthescipub.compsu.eduresearchgate.net. Its high surface area and porosity also make it an excellent support material for catalysts, improving catalytic activity and selectivity in various chemical synthesis and environmental applications omv.co.zamdpi.com. Furthermore, attapulgite's colloidal properties and rheological control capabilities are leveraged in paints, coatings, and construction materials, where it functions as an anti-settling agent, thickener, and binder, improving product consistency and durability activeminerals.comomv.co.zapcimag.comd-nb.infoactiveminerals.com. Its non-swelling and chemically inert nature also makes it a preferred additive over other clay minerals in certain formulations activeminerals.com.

In environmental engineering , attapulgite's strong adsorption and catalytic properties are paramount. It is widely employed as an adsorbent for removing organic pollutants, heavy metals, and even radioactive nuclides from wastewater and contaminated sites omv.co.zarsc.orgresearchgate.netuobabylon.edu.iqekt.grtandfonline.commdpi.comrsc.orgacs.orgresearchgate.netacs.orgiwaponline.com. Its ability to stabilize toxic metals in soil and sewage sludge significantly reduces their environmental risk researchgate.netekt.gr. Additionally, attapulgite acts as a nutrient carrier and slow-release agent in agricultural applications, improving soil quality and fertilizer efficiency hudsonresources.commdpi.com. Its natural abundance, low cost, and eco-friendly profile further enhance its appeal in sustainable environmental solutions marketresearchintellect.commarketresearchintellect.com.

Scope of Current Academic Inquiry into Attapulgite-Based Systems

Current academic research on attapulgite clay is broadly focused on optimizing its properties and expanding its application spectrum through innovative modification and composite development. A significant area of investigation involves surface modification techniques, utilizing organic and inorganic functionalization to enhance its adsorption capacity, catalytic activity, and compatibility with various matrices mdpi.comrsc.orgacs.orgresearchgate.netacs.orgresearchgate.net. This includes the creation of attapulgite-based nanocomposites and hybrid materials, often by integrating it with polymers, carbon-based materials, or metal oxides, to achieve synergistic effects and tailor-made functionalities malaysianjournalofmicroscopy.orgresearchgate.netthescipub.compsu.eduresearchgate.netresearchgate.netresearchgate.net.

Research is actively exploring advanced adsorption mechanisms for specific pollutants, such as dyes, organic compounds, and heavy metal ions, investigating adsorption kinetics, isotherms, and thermodynamic parameters to understand removal efficiencies rsc.orguobabylon.edu.iqacs.orgacs.orgiwaponline.comresearchgate.net. The use of attapulgite as a support for heterogeneous catalysts in both chemical synthesis and environmental remediation, including applications like ammonia (B1221849) decomposition for hydrogen production, is also a growing field omv.co.zamdpi.com. Furthermore, there is a strong emphasis on developing sustainable and eco-friendly applications, leveraging attapulgite's natural properties for waste treatment, soil improvement, and the creation of biodegradable materials marketresearchintellect.commarketresearchintellect.comrsc.org. Emerging research also delves into biomedical applications, such as its use in hydrogel membranes for wound dressing, and advanced materials for energy storage thescipub.comd-nb.info.

Historical Context and Evolution of Attapulgite Research

The history of attapulgite research traces back to its initial discovery and naming in the 19th and early 20th centuries. The mineral was first identified in 1862 by Russian scholar Tsavtchenkov in the Ural region, and later officially named palygorskite by A. E. Fersman in 1913 pcimag.comactiveminerals.com. Concurrently, French scholar J. D. Lapparent identified similar mineral deposits in Attapulgus, Georgia, and Quincy, Florida, in 1935, naming it attapulgite wikipedia.orgpcimag.comactiveminerals.com. Scientific consensus later established palygorskite and attapulgite as the same mineral, with "palygorskite" being the preferred species name and "attapulgite" often used for its economically significant clay form pcimag.comactiveminerals.com.

Early uses of attapulgite were primarily as fuller's earth, valued for its absorbent properties wikipedia.orgiarc.fr. Over time, research evolved from understanding its basic mineralogy and properties to exploring its potential in various industrial applications, including drilling fluids, paints, and agricultural products activeminerals.comhudsonresources.comd-nb.info. A significant shift in research focus occurred with the recognition of attapulgite's nanostructure and the development of techniques to disaggregate its crystal bundles, transforming it from a simple clay mineral into a recognized one-dimensional nanomaterial researchgate.net. This evolution has paved the way for its integration into advanced composite materials and sophisticated environmental technologies, driving current research trends towards functionalization, nanocomposite development, and sustainable applications.

Data Tables

Table 1: Key Physical and Chemical Properties of Attapulgite Clay

| Property | Value / Description | Reference(s) |

| Chemical Formula | (Mg,Al)₂Si₄O₁₀(OH)·4(H₂O) | activeminerals.comhudsonresources.comaip.orgwikipedia.orgnih.gov |

| Main Mineral Component | Palygorskite | wikipedia.orgd-nb.info |

| Structure | Fibrous, rod-shaped, needle-like, one-dimensional nanomaterial | activeminerals.comhudsonresources.comwikipedia.orgcambridge.orgpsu.edumdpi.comresearchgate.net |

| Specific Surface Area | 150-320 m²/g | activeminerals.comhudsonresources.com |

| Particle Size (US) | Length: ~2.5 µm or less; Width: 25 nm | activeminerals.com |

| Particle Size (Quincy, FL) | Length: 1.5-2.5 µm; Diameter: 20-30 nm | pcimag.comactiveminerals.com |

| Density (measured) | 2.1 – 2.6 g/cm³ | wikipedia.org |

| Density (calculated) | 2.35 g/cm³ | wikipedia.org |

| Typical Composition (SE US) | SiO₂: 66.2%, Al₂O₃: 12.1%, MgO: 9.9%, CaO: 2.8%, Fe₂O₃: 4.2% | pcimag.comactiveminerals.com |

| Colloidal Properties | Stable, non-swelling, electrolyte resistant | activeminerals.comcambridge.orgpcimag.com |

| Rheological Behavior | Thixotropic, shear thinning | activeminerals.comrbhltd.com |

Table 2: Selected Applications and Performance Metrics of Attapulgite-Based Systems

| Application Area | Specific Use / Pollutant Targeted | Key Performance Indicator / Outcome | Reference(s) |

| Advanced Materials | Polymer Composites (e.g., Natural Rubber) | Reinforcement, improved tensile strength, modulus, tear strength | malaysianjournalofmicroscopy.orgthescipub.compsu.edu |

| Catalyst Support | Enhanced catalytic activity and selectivity for reactions (e.g., ammonia decomposition) | omv.co.zamdpi.com | |

| Paints and Coatings | Anti-settling agent, rheology modifier, thixotrope, improved adhesion | activeminerals.com | |

| Refractory Materials | Inorganic binder, improved coating effect, volume stability | pcimag.comactiveminerals.com | |

| Environmental Engineering | Wastewater Treatment (Adsorbent for Methylene (B1212753) Blue) | Max adsorption capacity ~215.73 mg/g (modified), ~847.7 mg/g (porous adsorbent) | rsc.orgacs.org |

| Wastewater Treatment (Adsorbent for p-Chloroaniline) | High adsorption capacity, obeyed Freundlich isotherm model | uobabylon.edu.iq | |

| Wastewater Treatment (Adsorbent for Cr(VI) & Pb(II)) | Max adsorption capacities of 177.74 mg/g (Cr(VI)) and 263.83 mg/g (Pb(II)) (ATP@C nanocomposite) | researchgate.net | |

| Soil Remediation (Stabilization of Toxic Metals) | Reduced water leachable metal fraction (e.g., Pb: 50%, Zn: 45%) | researchgate.netekt.gr | |

| Composting Additive (Heavy Metal Passivation) | Passivating effect on heavy metals (e.g., Cr: 51.35%, Mn: 35.98%) | tandfonline.com | |

| Radioactive Wastewater Treatment (Cs-137 Removal) | Strong, stable, and efficient sorbent | iwaponline.com | |

| Agriculture (Nutrient Carrier / Slow-Release Fertilizer) | Enhanced soil structure, nutrient retention and slow release | hudsonresources.commdpi.com |

Compound List

Structure

2D Structure

Propiedades

IUPAC Name |

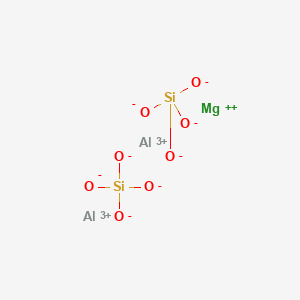

dialuminum;magnesium;disilicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.Mg.2O4Si/c;;;2*1-5(2,3)4/q2*+3;+2;2*-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPOUZQWHJYTMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2MgO8Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12511-31-8 | |

| Record name | ALMASILATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TO1453RTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Crystallographic and Microstructural Features of Attapulgite

Unique Layer-Chain Architecture and Fibrous Morphology

Attapulgite (B1143926) is distinguished from other clay minerals, such as the flatter and flakier bentonite, by its unique layer-chain structure. activeminerals.comrsc.org At a microscopic level, the structure is crystalline, with individual crystals forming a distinct rod-like or needle-like shape. activeminerals.comcambridge.org This fibrous morphology is a consequence of its internal atomic arrangement. researchgate.netresearchgate.net

The fundamental structure consists of a 2:1 arrangement, featuring a double chain of silicon-oxygen tetrahedra running parallel to the crystal's long axis. rsc.org These tetrahedral chains are linked above and below by a layer of octahedral units containing magnesium and aluminum. rsc.orgnih.gov A key feature of attapulgite's architecture is the discontinuity of the octahedral sheet. This periodic inversion of the apical oxygen atoms in the silica (B1680970) chains creates a structure resembling a channeled wall, which ultimately leads to its characteristic fibrous habit. rsc.orgresearchgate.net This arrangement classifies attapulgite as a phyllosilicate with a special laminated chain structure. wikipedia.orgresearchgate.net

The individual acicular (bristle-like) crystals are typically 2 to 3 micrometers long and less than 3 nanometers in diameter. wikipedia.org These fibers often form tangled mats or bundles. wikipedia.org

| Crystallographic Data for Attapulgite | |

| Crystal System | Monoclinic or Orthorhombic wikipedia.org |

| Space Group | B2/m, C2/m, or P2₁2₁2₁ wikipedia.org |

| Unit Cell Parameters | a ≈ 12.78 Åb ≈ 17.86 Åc ≈ 5.24 Åβ ≈ 95.78° wikipedia.org |

| Ideal Formula | (Mg,Al)₂Si₄O₁₀(OH)·4(H₂O) activeminerals.comwikipedia.org |

| Alternative Formula | Mg₅Si₈O₂₀(HO)₂(OH₂)₄·4H₂O researchgate.netresearchgate.net |

Structural Characteristics of Internal Channels and Interlayer Spaces

The unique layer-chain structure of attapulgite results in the formation of internal, parallel channels or tunnels that run the length of the fibers. rsc.orgresearchgate.net These zeolite-like channels are a defining feature of its crystal lattice. researchgate.net

These internal channels have cross-sectional dimensions of approximately 3.7 Å × 6.0 Å. researchgate.net The structure also contains larger channels with dimensions reported around 5.6 Å × 11.0 Å. researchgate.net These channels and interstitial spaces are typically occupied by two types of water molecules: bound water (zeolitic water) and crystalline water (coordination water). The crystalline water is located on the surface of the channels and is coordinated to the magnesium and aluminum cations at the edges of the octahedral layers. rsc.org This structural water facilitates the formation of hydrogen bonds with molecules that enter the channels. rsc.org

| Internal Channel Characteristics | |

| Type | Zeolite-like, open tunnels researchgate.netresearchgate.net |

| Orientation | Parallel to the c-axis (fiber length) geoscienceworld.org |

| Approximate Dimensions | 3.7 Å × 6.0 Å5.6 Å × 11.0 Å researchgate.net |

| Contents | Crystalline water, bound water, and other adsorbable molecules researchgate.net |

Influence of Microstructure on Material Reactivity and Performance

The crystallographic and microstructural features of attapulgite are directly responsible for its material reactivity and performance, particularly its exceptional adsorption and catalytic capabilities. researchgate.netnih.govrsc.org

The fibrous morphology and internal porous network result in a very high specific surface area, typically ranging from 150 to 320 m²/g. activeminerals.com This extensive surface area, combined with the numerous nanopores, provides a large number of active sites for adsorption. researchgate.net The porous structure creates a strong capillary force and enhances its adsorption capacity. rsc.org

Furthermore, the surface of attapulgite contains a high concentration of reactive silanol (B1196071) groups (Si-OH), which can be further activated through thermal or acid treatments, enhancing its reactivity. researchgate.net The presence of crystalline water in the channels creates a preference for the adsorption of polar molecules. rsc.org The porous nature of attapulgite can also accelerate reaction rates by adsorbing reactants within its internal structure. researchgate.net

Advanced Synthesis and Processing Methodologies for Attapulgite Materials

Strategies for Attapulgite (B1143926) Purification and Beneficiation

Raw attapulgite clay often contains various impurities such as quartz, calcite, dolomite, and montmorillonite, which can compromise its performance in specialized applications. 911metallurgist.comibgm-iq.orgresearchgate.net Therefore, purification and beneficiation are crucial steps to enhance its quality and commercial value. ibgm-iq.org

Wet processing techniques are commonly employed for attapulgite purification. 911metallurgist.com One effective method is dispersion and sedimentation . ibgm-iq.org This process involves creating a dilute aqueous slurry of the raw clay with the aid of a dispersing agent. ibgm-iq.orgscientific.net Polyanionic dispersants like sodium hexametaphosphate and tetrasodium (B8768297) pyrophosphate are used to create a stable suspension of the fine attapulgite particles while allowing the coarser non-clay impurities to settle out due to gravity. ibgm-iq.org The settled materials can then be separated through methods like screening, hydrocyclones, or sedimentation tanks. ibgm-iq.org Research has shown that tetrasodium pyrophosphate is particularly effective in achieving good beneficiation from a dilute crude slurry. ibgm-iq.org The efficiency of this wet beneficiation is highly dependent on achieving minimum viscosity in the clay-water system, which allows for the effective separation of impurities. ibgm-iq.org

Another approach involves a multi-stage purification process. This can include primary purification using a spiral classifier, secondary purification with a cyclone classifier, and a third stage using gravity separation equipment like a jig or shaking table. google.com This method can yield a superfine attapulgite powder with a significantly increased attapulgite content, typically between 88% and 95%. google.com

Acid activation is another technique used to remove impurities and modify the properties of attapulgite. shahroodut.ac.ir Treatment with acids like hydrochloric acid can dissolve carbonate impurities and disaggregate particle bundles, leading to an increase in surface area and the number of adsorption sites. shahroodut.ac.irpatsnap.com One patented method describes a process involving ball-milling and screening, followed by centrifugal washing in a dispersant solution, treatment with hydrochloric acid, and subsequent neutralization with an ammonium (B1175870) hydroxide (B78521) solution to obtain a purified attapulgite with a high specific surface area. patsnap.comgoogle.com

Dry beneficiation methods, such as air classification , are also being explored as a more environmentally sustainable alternative, especially in water-scarce regions. shahroodut.ac.irshahroodut.ac.ir This technique involves grinding the raw clay and then separating the particles based on their size and density using a stream of air. shahroodut.ac.ir Studies have shown that air classification can significantly increase the grade of palygorskite (attapulgite). shahroodut.ac.irshahroodut.ac.ir

The table below summarizes various purification strategies and their effectiveness.

| Purification Method | Key Process Steps | Dispersing/Treating Agents | Impurities Removed | Notable Outcomes |

| Dispersion & Sedimentation | Crushing, slurry formation, dispersion, sedimentation, separation. ibgm-iq.org | Sodium hexametaphosphate, Tetrasodium pyrophosphate. ibgm-iq.org | Quartz, calcite, dolomite, gypsum, montmorillonite. ibgm-iq.org | Enhanced quality and performance of attapulgite. ibgm-iq.org |

| Multi-stage Wet Separation | Primary purification (spiral classifier), secondary purification (cyclone classifier), gravity separation. google.com | Surfactants. google.com | Large particle impurities. google.com | Produces superfine powder with 88-95% attapulgite content. google.com |

| Acid Activation | Ball-milling, screening, centrifugal washing, acid treatment, neutralization. patsnap.comgoogle.com | Hydrochloric acid, Ammonium hydroxide. patsnap.comgoogle.com | Carbonate minerals. researchgate.net | Increased specific surface area. patsnap.com |

| Dry Beneficiation (Air Classification) | Crushing, grinding, air classification. shahroodut.ac.ir | None. | Coarser gangue minerals. | Environmentally sustainable; significant grade improvement. shahroodut.ac.irshahroodut.ac.ir |

Development of Nanoscale Attapulgite Colloids and Nanomaterials

The unique properties of attapulgite are further amplified at the nanoscale, leading to the development of advanced colloids and nanomaterials for a wide range of applications.

Controlled Synthesis for Tailored Particle Size and Morphology

Controlling the particle size and morphology of attapulgite at the nanoscale is critical for its application in advanced materials. The synthesis of nano-attapulgite often involves breaking down the natural fibrous bundles into individual nanorods. This can be achieved through a combination of mechanical grinding and chemical treatments. acs.org For instance, sequential mechanical grinding and acid leaching can transform the fibrous mineral bundles into rod-shaped particles. acs.org

The morphology of nanomaterials synthesized using attapulgite as a template can also be controlled. For example, in the synthesis of nano-magnesium oxide (nano-MgO), the morphology of the resulting particles was found to be dependent on the ratio of attapulgite to the magnesium precursor. researchgate.net By varying the attapulgite content, the morphology of nano-MgO could be tuned from lamellar to spherical, and then to rod-like or fiber-like shapes. researchgate.net This demonstrates the potential of using attapulgite as a hard template to control the size and shape of other nanomaterials. researchgate.net

Similarly, the particle size of other materials can be controlled by using attapulgite as a support. For instance, well-dispersed silver orthophosphate (Ag3PO4) nanoparticles with an average size of 2.5–5 nm have been successfully synthesized on the surface of attapulgite fibers. appliedmineralogy.com This is a significant reduction in size compared to Ag3PO4 particles synthesized without a support, which are typically larger than 100 nm. appliedmineralogy.com The use of attapulgite as a support prevents the aggregation of the nanoparticles, leading to a uniform distribution and smaller particle size. appliedmineralogy.com

The table below illustrates the effect of synthesis parameters on the morphology of attapulgite-related nanomaterials.

| Nanomaterial | Synthesis Method | Key Control Parameter | Resulting Morphology/Size | Reference |

| Nano-MgO | Hard Template Synthesis | Ratio of attapulgite to Mg2+ | Lamellar, spherical, rod-like, fiber-like | researchgate.net |

| Ag3PO4/Attapulgite | Precipitation | Use of attapulgite support | Uniform spherical particles (2.5-5 nm) | appliedmineralogy.com |

| Birnessite | H2O2 reducing KMnO4 | Amount of hydrogen peroxide | Nanoflowers to nanoplates | frontiersin.org |

Advanced Composite Material Fabrication Techniques

The fabrication of attapulgite-based composite materials involves integrating attapulgite with other materials to create hybrid structures with enhanced properties and functionalities. Several advanced techniques are employed for this purpose.

Hydrothermal Carbonization Processes for Hybrid Composites

Hydrothermal carbonization (HTC) is a promising method for synthesizing attapulgite-based carbon composites. acs.orgnih.gov This process involves heating a mixture of attapulgite and a carbon precursor (like glucose or biomass) in water under mild conditions. acs.orgnih.gov The result is a nanocomposite where a carbonaceous layer is coated onto the surface of the attapulgite clay. acs.org This one-pot synthesis is considered environmentally friendly. acs.orgnih.gov

For example, an attapulgite clay@carbon (ATP@C) nanocomposite has been synthesized using glucose as the carbon source. acs.orgnih.gov The resulting material exhibits a significant weight loss between 200 and 550 °C, which is attributed to the oxidative degradation of the carbonaceous component, confirming the successful coating of carbon onto the attapulgite. acs.org Similarly, chitosan (B1678972) has been used as a carbon source to fabricate chitosan-functionalized attapulgite clay nanoparticle adsorbents (ATP@CCS) through hydrothermal carbonization at mild temperatures. rsc.org

Hydrochar supported zero-valent iron (ZVI) composites have also been synthesized through the hydrothermal carbonization of biomass and ZVI, with attapulgite being a potential support material. iwaponline.com This method allows for the even distribution of ZVI on the hydrochar surface. iwaponline.com

Sol-Gel Routes for Heterostructure and Nanocomposite Formation

The sol-gel method is a versatile technique for synthesizing attapulgite-based heterostructures and nanocomposites. drpress.orgaminer.org This method allows for the deposition of metal oxides and other materials onto the surface of attapulgite with a high degree of control over the composition and structure. cjcatal.comciac.jl.cn

For instance, Ce1−xTixO2 nanocomposites supported on attapulgite have been prepared via a facile sol-gel route. aminer.org Similarly, C-Cl-codoped titania/attapulgite (TiO2/ATT) composites have been synthesized using a sol-gel method with titanium tetraisopropoxide as the TiO2 precursor. cjcatal.com In another study, attapulgite-SnO2-TiO2 nanocomposites were fabricated by depositing SnO2-TiO2 hybrid oxides on the surface of attapulgite using an in situ sol-gel technique. ciac.jl.cn This resulted in nanocomposites with an average size of about 10 nm loaded successfully on the surface of the attapulgite fibers with high dispersibility. ciac.jl.cn

The sol-gel method has also been used to synthesize perovskite/attapulgite heterostructures. For example, LaBO3/attapulgite (B=Mn, Fe, Co, Ni) composites were prepared by a sol-gel method using citric acid as a complexing agent. researchgate.net

Impregnation-Deposition-Precipitation Methods

Impregnation-deposition-precipitation methods are widely used to load active components onto the surface of attapulgite. These techniques offer simplicity and cost-effectiveness. aip.org

The impregnation method involves soaking the attapulgite support in a solution containing the precursor of the active component. mdpi.com For example, Ni/attapulgite catalysts have been prepared using the wet impregnation technique with an aqueous solution of Ni(NO3)2·6H2O. mdpi.com

The deposition-precipitation method involves precipitating the active component onto the support from a solution. An attapulgite clay-coated Ag/AgBr/TiO2 visible light photocatalyst was prepared using an impregnation-deposition-precipitation method. researchgate.net

The co-precipitation method involves the simultaneous precipitation of the support and the active component. This method can lead to strong interactions between the active particles and the support. researchgate.net For example, Ni/attapulgite catalysts synthesized via a precipitation method showed excellent activity and stability due to the strong interaction between the Ni particles and the attapulgite support. researchgate.netmdpi.com

The table below provides an overview of advanced composite fabrication techniques.

| Fabrication Technique | Description | Example Composite | Key Features |

| Hydrothermal Carbonization | Heating attapulgite and a carbon source in water under pressure. acs.org | Attapulgite@Carbon (ATP@C). acs.orgnih.gov | One-pot synthesis, environmentally friendly. acs.orgnih.gov |

| Sol-Gel Route | Formation of a sol, followed by gelation and drying. drpress.org | Ce1−xTixO2/Attapulgite. aminer.org | High control over composition and structure. cjcatal.comciac.jl.cn |

| Impregnation | Soaking the support in a precursor solution. mdpi.com | Ni/Attapulgite. mdpi.com | Simple and low-cost. aip.org |

| Deposition-Precipitation | Precipitating the active component onto the support. researchgate.net | Ag/AgBr/TiO2/Attapulgite. researchgate.net | Good for loading photocatalysts. |

| Co-Precipitation | Simultaneous precipitation of support and active component. researchgate.net | Ni/Attapulgite. researchgate.netmdpi.com | Strong interaction between components. researchgate.net |

Solution Intercalation and Mechanical Mixing Approaches for Nanocomposites

The fabrication of attapulgite-based polymer nanocomposites often involves methods that ensure the fine dispersion of the clay within the polymer matrix. Two prevalent techniques are solution intercalation and mechanical mixing. thescipub.com

Solution Intercalation is a method where both the attapulgite clay and the polymer are dissolved or suspended in a suitable solvent. thescipub.com The principle behind this technique is to swell the clay with the solvent, allowing the polymer chains to penetrate and intercalate between the attapulgite nanorods. thescipub.com Following this, the solvent is evaporated, leaving behind a nanocomposite with well-dispersed clay particles within the polymer structure. thescipub.com This method has been successfully used to prepare various nanocomposites, including those with poly(vinyl alcohol), styrene-butadiene rubber, and polyamides. hw.ac.uk The effectiveness of this method relies on the proper selection of a solvent that can both dissolve the polymer and effectively swell the clay. thescipub.com

Mechanical Mixing involves the direct blending of attapulgite with a polymer, often at elevated temperatures where the polymer is in a molten state (melt intercalation). thescipub.com High shear forces generated during the mixing process, for instance in a torque mixer, help to break down agglomerates of attapulgite particles and distribute them throughout the polymer matrix. thescipub.comhw.ac.uk This approach is advantageous for its simplicity and scalability. For example, nanocomposites of shape-memory polyurethane and attapulgite have been fabricated using a Haake Rheocord 90 Torque Mixer at 200 °C. hw.ac.uk The efficiency of mechanical mixing can be influenced by factors such as mixing time and the pre-treatment of the attapulgite. malaysianjournalofmicroscopy.orgaip.org For instance, studies on natural rubber (NR) and attapulgite composites have shown that varying the mixing time can significantly impact the mechanical properties of the resulting material. malaysianjournalofmicroscopy.orgaip.org

The choice between solution intercalation and mechanical mixing often depends on the specific polymer system, the desired level of dispersion, and processing considerations. Both methods aim to overcome the natural tendency of nanoparticles to agglomerate, thereby maximizing the interfacial interaction between the attapulgite and the polymer matrix to enhance the final properties of the nanocomposite. hw.ac.ukresearchgate.net

Ball Milling-Assisted Synthesis

Ball milling is a mechanical technique that utilizes the kinetic energy from the collision and friction of milling media to induce physical and chemical changes in materials. nih.gov It is a versatile, cost-effective, and scalable method widely adopted for modifying materials like attapulgite. nih.gov

The primary effects of ball milling on attapulgite include a reduction in particle size and an increase in specific surface area. nih.govresearchgate.net Research has shown that ball milling can significantly increase the specific surface area of attapulgite, in some cases by as much as 218%. nih.govresearchgate.net This enhancement of surface area and reduction in particle size improves the dispersion of attapulgite in various matrices. nih.govresearchgate.net

However, conventional dry ball milling can sometimes lead to secondary agglomeration of particles and may cause partial damage to the rod-like crystal structure of attapulgite. researchgate.net To mitigate these issues, ball milling is often combined with chemical modification. For instance, using a silane (B1218182) coupling agent like KH-550 during ball milling can effectively modify the surface of attapulgite without damaging its crystalline structure. researchgate.net This combined approach has been shown to be superior in terms of modification and dispersion effects compared to conventional ball milling or chemical modification alone. researchgate.net

The parameters of the ball milling process, such as milling time, rotational speed, and the ratio of the milling balls to the material, are crucial in determining the final properties of the modified attapulgite. nih.govresearchgate.net For example, in the preparation of attapulgite-filled natural rubber composites, the ball-to-powder ratio and the size of the ball mill have been shown to affect the tensile properties and morphology of the final composite. researchgate.net Studies have also investigated the effect of ball milling time on the stability and particle size of carbon black dispersions for masterbatch preparation, demonstrating that longer milling times can lead to improved dispersion and mechanical properties. aip.org

Alkali Fusion Activation for Zeolite Synthesis

Zeolites, crystalline aluminosilicates with a porous structure, can be synthesized from various natural and synthetic sources. Attapulgite, being a natural aluminosilicate (B74896) mineral, serves as a cost-effective raw material for zeolite synthesis. mdpi.comresearchgate.net Alkali fusion is a key activation step in this process. mdpi.com

The alkali fusion method involves mixing the raw attapulgite clay with an alkali, typically sodium hydroxide (NaOH), and then heating the mixture at high temperatures. mdpi.commaden.org.tr This process breaks down the original crystal structure of the attapulgite and converts the less reactive silica (B1680970) and alumina (B75360) into more reactive sodium silicate (B1173343) and sodium silicoaluminate. mdpi.com These activated materials then serve as the precursors for the hydrothermal synthesis of zeolites. mdpi.com

Research has demonstrated the successful synthesis of pure-phase NaX zeolite from low-quality natural attapulgite clay using this method. mdpi.comresearchgate.net The process typically involves pre-treating the attapulgite with acid, followed by alkali fusion at temperatures around 200 °C. mdpi.comresearchgate.net The fused material is then subjected to a hydrothermal treatment where crystallization occurs. mdpi.com The optimal conditions for synthesizing NaX zeolite from attapulgite have been identified, including the alkali fusion temperature, the water-to-sodium oxide ratio, aging temperature, and crystallization time. mdpi.comresearchgate.net For example, optimal conditions were found to be an alkali melting temperature of 200 °C for 4 hours, a H₂O/Na₂O ratio of 50, aging at 40 °C, and crystallization for 11 hours at 90 °C. mdpi.comresearchgate.net

This method provides an efficient way to utilize low-grade attapulgite, transforming it into a high-value product like zeolite NaX, which has applications in areas such as the removal of heavy metal ions from wastewater. mdpi.com The synthesis of various other zeolites, such as ZSM-5, from attapulgite has also been reported, highlighting the versatility of this approach. researchgate.netgychbjb.com

Surface Engineering and Functionalization of Attapulgite

Thermal Activation and its Structural and Surface Implications

Thermal activation is a critical process for modifying the physicochemical properties of attapulgite (B1143926). The process involves heating the clay at controlled temperatures, which leads to significant structural and surface changes. These transformations are primarily driven by the sequential removal of different types of water molecules present in the clay's structure.

The dehydration process of attapulgite generally occurs in four stages upon heating. The initial stage involves the loss of hygroscopic and zeolitic water from the clay's channels at temperatures up to approximately 200°C. This is followed by the removal of bound water between 250°C and 450°C. As the temperature increases to the 450°C–610°C range, more strongly bound water is lost. Finally, coordinated water is eliminated at temperatures between 730°C and 860°C. scispace.com This final stage of dehydroxylation results in the loss of hydroxyl groups linked to the magnesium ions in the octahedral sheet. researchgate.net

The structural implications of thermal activation are profound. At lower temperatures, the removal of water can lead to a folding of the attapulgite channels and a reduction in channel diameter. researchgate.net Paradoxically, this can sometimes result in an increase in the specific surface area. For instance, heat treatment at 250°C has been shown to remove some crystal water, leading to an increase in specific surface area. researchgate.net However, as the temperature continues to rise, particularly above 800°C, the fibrous structure of attapulgite begins to decompose, leading to the formation of new crystalline phases like enstatite. researchgate.net This structural collapse is accompanied by a significant reduction in the porous network volume, causing a sharp decrease in the specific surface area. researchgate.net At very high temperatures, the particles may fuse together, leading to a total melting of the attapulgite fibers. researchgate.net

The surface chemistry of attapulgite is also significantly altered by thermal treatment. The removal of water molecules and hydroxyl groups changes the surface energy and reactivity of the clay. researchgate.net The optimal temperature for thermal activation depends on the desired application. For example, one study identified 150°C as the best temperature for heat activation to enhance surface characteristics for a particular purpose. researchgate.net Another study determined that roasting at 420°C for 2 hours was the optimal thermal activation condition when combined with acid treatment, resulting in a significant increase in specific surface area. researchgate.net

Table 1: Effects of Thermal Activation on Attapulgite Properties

| Temperature Range (°C) | Water Loss Stage | Structural and Surface Implications | Effect on Specific Surface Area |

|---|---|---|---|

| Up to 200 | Hygroscopic and zeolitic water | Initial dehydration from channels. | Potential for initial increase. |

| 250 - 450 | Bound water | Further dehydration. | Variable, can increase. |

| 450 - 610 | Strongly bound water | Significant structural changes begin. | Variable. |

| 730 - 860 | Coordinated water (dehydroxylation) | Loss of hydroxyl groups from the octahedral sheet. | Decreases as structure begins to collapse. |

| > 800 | - | Decomposition of fibrous structure, formation of new crystalline phases. | Significant decrease. |

Acid and Alkali Treatment for Surface Modification

Acid activation is a common method for enhancing the surface properties of clay minerals. researchgate.net Treatment with acids, such as hydrochloric acid, can lead to a significant increase in the specific surface area of attapulgite. researchgate.netresearchgate.net This increase is attributed to several factors. At dilute acid concentrations, carbonates and other impurities are eliminated, and the dissolution of the octahedral sheets (containing magnesium and aluminum ions) occurs. researchgate.net This process leads to the formation of amorphous silica (B1680970) from the tetrahedral sheets, which contributes to an increase in surface area. researchgate.netresearchgate.net For example, one study reported an increase in the specific surface area from 144.29 m²/g to 187.87 m²/g after treatment with 1 M hydrochloric acid at 75°C for 4 hours, followed by thermal activation. researchgate.net Another study observed a maximum specific surface area of 286 m²/g in a sample treated with 5.0 N HCl. researchgate.net However, at higher acid concentrations, while the fibrous morphology is often preserved, the crystal structure can be significantly altered. researchgate.net

Alkali treatment can also modify the surface properties of attapulgite. In contrast to acid treatment where the dissolution of aluminum is more prevalent, alkali treatments tend to cause more dissolution of silicon. cambridge.org While acid treatments can lead to the alteration of the crystal structure, alkali treatments have been observed to cause a sharpening of XRD peaks, suggesting a different mechanism of structural modification. cambridge.org The impact of alkali treatment on surface area can vary depending on the specific conditions and the nature of the clay.

A key consequence of acid treatment of attapulgite is the generation of surface silanol (B1196071) groups (Si-OH). The dissolution of the octahedral cations (Mg²⁺, Al³⁺) and the formation of amorphous silica from the tetrahedral sheets exposes silicon atoms, which then react with water to form silanol groups on the surface. researchgate.net These newly formed silanol groups significantly alter the surface chemistry of the attapulgite, making it more polar and providing active sites for further functionalization.

The presence and reactivity of these silanol groups can be observed through various characterization techniques. For instance, the appearance of shoulders in the distribution functions of adsorption energy, as determined by inverse gas chromatography, is attributed to the development of strong specific interactions between polar probes and the surface silanol groups. researchgate.net These silanol groups can serve as anchoring points for the grafting of organic molecules, including silane (B1218182) coupling agents, which can further modify the surface properties of the attapulgite.

Organic and Surfactant Grafting Strategies

Grafting organic molecules and surfactants onto the surface of attapulgite is a versatile strategy to tailor its properties for specific applications. This approach can be used to change the surface from hydrophilic to hydrophobic, introduce new functional groups, and improve its compatibility with organic matrices.

The surface of natural attapulgite is generally hydrophilic due to the presence of hydroxyl groups. astm.org Organic and surfactant grafting can effectively alter this characteristic. Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), can be used to modify the surface of attapulgite. fao.org The cationic head of the surfactant interacts with the negatively charged sites on the clay surface, while the hydrophobic tail orients outwards, rendering the surface hydrophobic. fao.org This increased hydrophobicity enhances the clay's ability to adsorb nonpolar organic molecules. fao.org

Silane coupling agents, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), are also widely used to introduce specific functional groups onto the attapulgite surface. rsc.org The silane end of the molecule reacts with the surface silanol groups, forming a covalent bond, while the other end of the molecule presents a desired functional group, such as an amino group (-NH₂). rsc.orgnih.gov This process not only changes the surface chemistry but can also alter the surface charge and reactivity.

The integration of polymers and biopolymers onto the surface of attapulgite can create novel composite materials with enhanced properties. This can be achieved through "grafting from" or "grafting to" approaches. In the "grafting from" method, initiator molecules are first attached to the attapulgite surface, and then the polymerization is initiated from these surface-bound sites. rsc.org This technique allows for the growth of dense polymer brushes on the clay surface.

An example of polymeric surface integration is the grafting of cationic polymers, such as poly-epichlorohydrin-dimethylamine, onto the surface of attapulgite. nih.govnih.gov This modification can significantly enhance the adsorption capacity for anionic substances, such as certain dyes. nih.govnih.gov The grafting process is typically performed in a way that preserves the crystal structure of the attapulgite. nih.govnih.gov However, the grafting of polymers can lead to a decrease in the specific surface area of the attapulgite due to the blockage of pores by the polymer chains. nih.govnih.gov

Table 2: Summary of Surface Engineering Strategies for Attapulgite

| Modification Strategy | Key Reagents/Methods | Primary Effects on Attapulgite Surface | Impact on Specific Surface Area |

|---|---|---|---|

| Thermal Activation | Controlled heating | Removal of water, dehydroxylation, potential structural collapse at high temperatures. | Can increase at moderate temperatures, decreases significantly at high temperatures. |

| Acid Treatment | Hydrochloric acid, Sulfuric acid | Removal of impurities, dissolution of octahedral sheets, formation of amorphous silica and silanol groups. | Generally increases. |

| Alkali Treatment | Sodium hydroxide (B78521) | Dissolution of silicon, potential sharpening of crystal structure. | Variable. |

| Organic/Surfactant Grafting | Cationic surfactants (e.g., CTAB), silane coupling agents (e.g., APTES) | Increased hydrophobicity, introduction of new functional groups. | Can decrease due to pore blockage. |

| Polymeric Integration | "Grafting from" or "grafting to" polymerization | Formation of a polymer layer on the surface, tailored functionality. | Generally decreases. |

Integration with Inorganic Modifiers

The surface properties and functionality of attapulgite (ATP) can be significantly enhanced through integration with various inorganic modifiers. These modifications aim to introduce new active sites, increase surface area, and improve the chemical and physical properties of the clay for specific applications. This section details the deposition of metals and metal oxides and the incorporation of carbon-based materials onto the attapulgite surface.

Metal and Metal Oxide Deposition

Depositing metal or metal oxide particles onto the surface of attapulgite is a common strategy to introduce or enhance catalytic and adsorptive properties. rsc.orgnih.gov This modification creates new active sites, boosting the material's performance in various chemical reactions and environmental remediation processes. rsc.org The choice of metal or metal oxide is dictated by the intended application. rsc.orgnih.gov

Commonly used metals and metal oxides for attapulgite modification include zero-valent iron (nZVI), copper (Cu), cobalt (Co), iron oxides (Fe₂O₃, Fe₃O₄), copper oxide (CuO), and cerium dioxide (CeO₂). rsc.orgnih.gov Iron oxides are particularly noteworthy due to their high catalytic efficiency and ease of preparation. nih.gov For instance, Fe₂O₃ supported on attapulgite (Fe₂O₃/ATP) has been prepared via impregnation for use as a desulfurizer. syxbsyjg.com The optimal preparation conditions involved an active component mass fraction of 40% in the impregnation solution, a volume ratio of ATP to impregnation solution of 1:3, and an impregnation time of 4 hours, resulting in a sulfur capacity of 33.08%. syxbsyjg.com

Similarly, magnesium oxide (MgO) has been used to modify attapulgite (MgO-ATP) through a hydrothermal reaction and calcination process. This modification significantly enhanced the adsorption capacity for heavy metals like lead (Pb(II)) and cadmium (Cd(II)). At an initial pH of 5.0 and a temperature of 298 K, MgO-ATP demonstrated maximum adsorption amounts of 127.6 mg/g for Pb(II) and 25.3 mg/g for Cd(II).

The deposition of multiple metal oxides can lead to synergistic oxidation effects. nih.gov For example, catalysts prepared by impregnating attapulgite with combinations of CuO, Fe₂O₃, and CeO₂ have shown high efficiency in degrading methylene (B1212753) blue. nih.gov Additionally, nanocomposites of attapulgite with manganese dioxide and ferroferric oxide have been developed using a hydrothermal method for environmental applications. nus.edu.sg

Table 1: Research Findings on Metal and Metal Oxide Deposition on Attapulgite

| Modifier | Preparation Method | Application | Key Findings |

|---|---|---|---|

| Fe₂O₃ | Impregnation | Desulfurization (H₂S removal) | Optimal sulfur capacity of 33.08% achieved. syxbsyjg.com |

| MgO | Hydrothermal reaction and calcination | Heavy metal adsorption | Maximum adsorption of 127.6 mg/g for Pb(II) and 25.3 mg/g for Cd(II). |

| nZVI | - | Catalysis | Introduces new catalytic active sites. nih.gov |

| CuO, Fe₂O₃, CeO₂ | Impregnation | Methylene blue degradation | Combinations of metal oxides lead to synergistic oxidation and high degradation efficiency (>99%). nih.gov |

| MnO₂, Fe₃O₄ | Hydrothermal method | Nanocomposite material | Creates a multifunctional nanocomposite for potential environmental applications. nus.edu.sg |

| CdO, PbO | Intercalation | Radiation shielding | Nanocomposites developed for shielding against gamma-rays and neutrons. researchgate.net |

Carbon-Based Material Incorporation

Incorporating carbon-based materials, such as activated carbon or carbon nanotubes, is another effective method to modify attapulgite. rsc.org This approach significantly improves the porosity and adsorption capacity of the clay. rsc.org The resulting attapulgite/carbon (ATP/C) composites often exhibit enhanced specific surface area, which is beneficial for wastewater treatment and other adsorption-based applications. rsc.org

A cost-effective ATP/C composite was developed using waste hot-pot oil as a carbon precursor through a one-step calcination process, demonstrating its utility in wastewater treatment. rsc.org Another study synthesized an attapulgite clay@carbon (ATP@C) nanocomposite via a one-pot hydrothermal carbonization process using glucose as the carbon source. acs.orgnih.govresearchgate.net This nanocomposite showed a high adsorption ability for heavy metal ions, with maximum adsorption capacities of 177.74 mg/g for Cr(VI) and 263.83 mg/g for Pb(II). acs.orgnih.govresearchgate.net

Furthermore, manganese dioxide/carbon/attapulgite ternary composites have been fabricated from spent bleaching earth. rsc.org In this process, the residual organic matter in the spent earth serves as both a carbon precursor and a reducing agent for the formation of manganese dioxide. rsc.org These composites have proven effective in adsorbing pollutants like Brilliant Green and Pb(II), with maximum adsorption capacities of 199.99 mg g⁻¹ and 166.64 mg g⁻¹, respectively. rsc.org

Table 2: Research Findings on Carbon-Based Material Incorporation with Attapulgite

| Carbon Source | Preparation Method | Composite | Application | Maximum Adsorption Capacity |

|---|---|---|---|---|

| Waste hot-pot oil | One-step calcination | APT/C | Wastewater treatment | - |

| Glucose | Hydrothermal carbonization | ATP@C | Heavy metal removal | 177.74 mg/g for Cr(VI), 263.83 mg/g for Pb(II). acs.orgnih.gov |

| Residual organic matter (from spent bleaching earth) | Hydrothermal method | MnO₂/C/ATP | Pollutant adsorption | 199.99 mg/g for Brilliant Green, 166.64 mg/g for Pb(II). rsc.org |

Multifunctional Modification Approaches and Synergistic Effects

In many cases, a single modification is insufficient to achieve the desired performance. Therefore, multifunctional modification approaches are employed to create synergistic effects, combining the advantages of different modifiers. rsc.org This often involves a multi-step process where the attapulgite is first modified with one type of material (e.g., organic) and then coated or integrated with another (e.g., inorganic). rsc.org

The goal of such compound modifications is typically to enhance both adsorption and catalytic performance simultaneously. rsc.org For example, surface modification with organic compounds can alter the surface functional groups, hydrophobicity, and pore structure of attapulgite, which can then be followed by loading active components like metals or metal oxides to impart high catalytic performance. rsc.org

Synergistic effects have been observed in various applications. For instance, the combination of diatomite and modified attapulgite was found to reduce the total volatile organic compound release from asphalt (B605645) binder by 81.5%. researchgate.net In another study, the photoreduction of highly toxic Cr(VI) was significantly enhanced by using attapulgite in the presence of oxalic acid under UV irradiation. nih.gov The synergy was attributed to the roles of both iron (Fe) and silicon (Si) components within the attapulgite structure, which facilitated the reduction of Cr(VI). nih.gov

Advanced Characterization Techniques for Attapulgite Based Research

Electron and Atomic Force Microscopy for Morphological and Nanoscale Characterization

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique used to visualize the morphology and nanoscale structure of materials. For attapulgite (B1143926), TEM allows for direct observation of its characteristic fibrous habit and the arrangement of its nanorods. Studies have employed TEM to examine attapulgite-based composites, revealing the morphology of modified structures and the interaction between attapulgite and other components. For instance, TEM images of attapulgite/lead sulfide (B99878) composites (AT@PbS) have shown nanorod-like structures with lengths ranging from 500 to 600 nm and widths of approximately 20 nm researchgate.net. TEM has also been utilized to analyze the microstructure of attapulgite in composite materials, aiding in the understanding of adsorption mechanisms by providing visual evidence of interactions and structural arrangements mdpi.comrsc.org.

Surface Area and Porosity Analysis

Brunauer–Emmett–Teller (BET) Method

The BET method is a standard technique for determining the specific surface area of porous materials by analyzing the physical adsorption of gas molecules (typically nitrogen) at low temperatures. Research has quantified the BET surface area of natural attapulgite and its modified forms. For example, natural attapulgite has been reported to have a BET surface area of approximately 131.4 m²/g up.ac.za. Acid modification can significantly increase this value, with one study reporting an increase to 183.2 m²/g after hydrochloric acid treatment up.ac.za. Other modifications, such as silane (B1218182) treatment, have also been investigated, with silane-modified attapulgite (Si-ATP) showing a BET surface area of 136 m²/g, similar to the unmodified form, but with a slightly larger average pore diameter of 13.6 nm compared to natural attapulgite's 11.2 nm rsc.org. The total pore volume for natural attapulgite has been measured at approximately 0.38 mL/g rsc.org.

Table 5.4.1: BET Surface Area and Porosity Data for Attapulgite

| Sample/Condition | BET Surface Area (m²/g) | Average Pore Diameter (nm) | Total Pore Volume (mL/g) |

| Natural Attapulgite (ATP) | 131.4 | 11.2 | 0.38 |

| Acid-Modified Attapulgite | 183.2 | 9.7 | 0.42 |

| Silane-Modified ATP (Si-ATP) | 136 | 13.6 | 0.46 |

| Attapulgite (ground, octane (B31449) probe, IGC-FC) | 156 | N/A | N/A |

Zeta Potential Measurements for Surface Charge Assessment

Zeta potential measurements are crucial for understanding the surface charge of attapulgite particles in suspension, which directly impacts colloidal stability, aggregation behavior, and adsorption interactions. The surface charge of attapulgite is influenced by its composition and can be altered through chemical modifications. For example, the zeta potential of unmodified attapulgite (UAPT) has been reported as -18.10 mV acs.org. Modifications, such as treatment with silane coupling agent (SA), can lead to more negative zeta potentials, with SA(0.2)-APT reaching -28.80 mV, suggesting increased negative surface charge acs.org. Calcined attapulgite (ATP-C) exhibits an isoelectric point at pH 1.07, while mercapto-functionalized attapulgite (ATP-SH-0.5) shows a transition from positive to negative charge with increasing pH, with an isoelectric point at pH 2.3 mdpi.com. These surface charge characteristics are important for predicting interactions with charged species in solution, such as dyes or heavy metal ions researchgate.net.

Table 5.5: Zeta Potential Data for Attapulgite

| Sample/Condition | Zeta Potential (mV) | pH |

| Unmodified Attapulgite (UAPT) | -18.10 | N/A |

| Hydrochloric Acid Modified APT (HAPT) | -19.00 | N/A |

| SA(0.01)-APT | -26.80 | N/A |

| SA(0.05)-APT | -28.10 | N/A |

| SA(0.2)-APT | -28.80 | N/A |

| Calcined Attapulgite (ATP-C) | Isoelectric point at pH 1.07 | 1.07 |

| Mercapto-functionalized ATP (ATP-SH-0.5) | Positive at pH 1-2, Negative at higher pH | Varies |

| Mercapto-functionalized ATP (ATP-SH-0.5) | Isoelectric point at pH 2.3 | 2.3 |

Elemental Analysis Techniques (e.g., EDX)

Energy-dispersive X-ray spectroscopy (EDX), often coupled with Scanning Electron Microscopy (SEM), is a fundamental technique for determining the elemental composition of materials. EDX analysis of attapulgite confirms its primary elemental constituents, which include magnesium (Mg), silicon (Si), aluminum (Al), and oxygen (O) mdpi.comnih.gov. Specific quantitative analyses have shown that natural attapulgite contains approximately 2.52% iron (Fe) researchgate.net. Modifications to attapulgite, such as iron impregnation to form Fe/attapulgite, result in a significant increase in iron content, with values around 7.55% reported, alongside variations in oxygen content due to the treatment researchgate.net. EDX analysis is also vital for characterizing composite materials, confirming the presence of introduced elements like lead (Pb) and sulfur (S) in attapulgite/lead sulfide composites (AT@PbS), or iron in attapulgite/CoFe₂O₄ composites mdpi.comnih.gov.

Table 5.6: Elemental Composition of Attapulgite and Modified Forms (EDX Analysis)

| Element | Natural Attapulgite (Typical) | Fe/Attapulgite | ATP/CoFe₂O₄ | AT@PbS (Nanorods) |

| Mg | Present | Present | Not specified | Present |

| Si | Present | Present | Not specified | Present |

| Al | Present | Present | Not specified | Present |

| O | Present | Present | Present | Present |

| Fe | ~2.52% | ~7.55% | Present | Not specified |

| Na | Not specified | Not specified | Present | Not specified |

| Pb | Not specified | Not specified | Not specified | Present |

| S | Not specified | Not specified | Not specified | Present |

| C | Not specified | Not specified | Present | Present |

Thermogravimetric Analysis for Material Stability and Dehydration Studies

Thermogravimetric Analysis (TGA) is essential for evaluating the thermal stability of attapulgite and understanding its dehydration and dehydroxylation processes. These processes involve the loss of water molecules from the mineral structure as temperature increases. Studies using dynamic TGA have identified multiple steps for water loss. Typically, two main dehydration steps are observed: one at lower temperatures (around 50-100 °C) attributed to the loss of zeolitic or hygroscopic water from the channels, and subsequent steps at higher temperatures (up to ~500 °C) corresponding to the loss of structural or bound water scispace.comresearchgate.netaip.org. For instance, the initial loss of zeolitic water from attapulgite channels occurs from approximately 106 °C aip.org. Dehydroxylation, the loss of hydroxyl groups from the crystal lattice, occurs at significantly higher temperatures, generally above 200 °C and extending up to 982 °C in some analyses scispace.comresearchgate.net. Controlled Rate Thermal Analysis (CRTA) offers higher resolution, allowing for better separation and characterization of these distinct thermal events scispace.comresearchgate.net. The total mass loss due to water content in attapulgite can be variable depending on the specific sample and its hydration state scispace.com. Modified attapulgite, such as KH550-ATP, may show reduced mass loss in the initial dehydration stages compared to natural attapulgite, indicating a decrease in adsorbed water after surface modification psu.edu.

Table 5.7: Thermogravimetric Analysis (TGA) of Attapulgite Dehydration and Dehydroxylation

| Process | Temperature Range (°C) | Mass Loss (%) | Description |

| Dehydration 1 | ~50-100 | N/A | Zeolitic/hygroscopic water loss |

| Dehydration 2 | 114-201 | N/A | Zeolitic/crystal water loss |

| Dehydration 1 | ~106 | N/A | Zeolitic water from nanofiber channels |

| Dehydration 2 | 254 | N/A | Crystal water loss |

| Dehydration 3 | 473 | N/A | Crystal water loss |

| Dehydration | RT - 217 | 15.03 | Adsorbed water loss (natural ATP) |

| Dehydration | RT - 217 | 11.44 | Adsorbed water loss (modified ATP) |

| Dehydroxylation | ~160-982 | N/A | Structural water loss (multiple steps) |

Mechanistic Investigations of Attapulgite Interactions

Adsorption Mechanisms on Attapulgite (B1143926) Surfaces

Attapulgite, a hydrated magnesium-aluminosilicate clay mineral, possesses a unique fibrous, needle-like morphology and a porous structure, granting it a high specific surface area. iwaponline.comresearchgate.net These characteristics make it an effective adsorbent for a wide range of substances. The adsorption capabilities of attapulgite are governed by a combination of mechanisms, including ion exchange, surface complexation, and electrostatic interactions. The predominance of any single mechanism is highly dependent on the nature of the adsorbate and the conditions of the aqueous environment. The interaction between the adsorbent and adsorbate is often a complex interplay of physical and chemical processes. mdpi.comnih.gov

Ion exchange is a significant mechanism in the adsorption of cationic species onto attapulgite surfaces. The structure of attapulgite contains exchangeable cations that can be replaced by other cations from a solution. iwaponline.com The cation exchange capacity (CEC) of attapulgite is attributed to active sites located on the planar (basal) surfaces and at the edges of the interlayers. iwaponline.com

Research on the adsorption of cesium (Cs) has shown that the extent of uptake depends on the availability and type of these ion exchange sites. iwaponline.com While attapulgite's CEC is generally lower than that of layered minerals like montmorillonite, which possess highly active interlayer exchange sites, it remains a crucial pathway for cation removal. iwaponline.com Similarly, studies on uranium adsorption suggest that ion exchange is a primary mechanism, with evidence pointing to the exchange of uranium ions with magnesium ions within the clay structure. researchgate.net The role of ion exchange was also implicated in the removal of hexavalent chromium, where a decrease in the surface elemental ratios of magnesium, aluminum, and silicon after adsorption indicated an exchange process had occurred. nih.gov The promotion of ion exchange is facilitated by the large surface area of the clay. mdpi.com

Surface complexation involves the formation of chemical bonds between adsorbate molecules or ions and the functional groups on the attapulgite surface. These complexes are categorized as either outer-sphere or inner-sphere.

Outer-sphere complexes are formed when the adsorbate ion remains surrounded by its hydration shell and is attracted to the charged surface of the attapulgite, primarily through electrostatic forces. researchgate.net This type of complexation is generally weaker and more susceptible to changes in the ionic strength of the solution. youtube.com For example, the adsorption of certain species on modified attapulgite has been proposed to involve the formation of outer-sphere complexes between the adsorbate and hydroxyl (-OH) groups on the clay surface. nih.gov

Inner-sphere complexes involve the formation of a direct covalent or ionic bond between the adsorbate and the surface, with no intervening water molecules. researchgate.netyoutube.com This process is slower, stronger, and less reversible than outer-sphere complexation. youtube.com Oxygen-containing functional groups on the attapulgite surface can participate in the formation of inner-sphere complexes with metal ions like Cr(VI). nih.gov Spectroscopic analyses have confirmed the participation of these oxygenated groups in both inner- and outer-sphere complexation by observing shifts in spectral peaks after adsorption. nih.gov The formation of inner-sphere complexes with arsenate species has also been reported on iron-modified attapulgite, involving ligand exchange with surface hydroxyl groups. researchgate.net

Electrostatic force is a fundamental driving mechanism for adsorption on attapulgite, particularly for charged species. acs.org The surface of attapulgite is typically negatively charged due to the isomorphous substitution of trivalent cations for divalent cations in its octahedral sheets. acs.org This inherent negative charge facilitates the attraction of cationic adsorbates.

The pH of the solution plays a critical role in dictating the surface charge of attapulgite and, consequently, the strength of electrostatic interactions. At higher pH values, surface functional groups like silanol (B1196071) (Si-OH) and others deprotonate to form negatively charged sites (e.g., -Si-O⁻), enhancing the electrostatic attraction for cations like the methylene (B1212753) blue dye. acs.orgnih.gov Conversely, in acidic conditions, the surface of modified attapulgite can become positively charged, which promotes the adsorption of anionic species such as chromate (B82759) (Cr(VI)) through electrostatic attraction. nih.gov Even in cases where both the adsorbent and adsorbate are negatively charged, such as with graphene oxide, lowering the pH can reduce electrostatic repulsion and facilitate adsorption. mdpi.com For uranium, electrostatic attraction has been identified as a primary adsorption mechanism. researchgate.net

To quantitatively describe the adsorption process on attapulgite, various kinetic and isotherm models are employed. These models provide insight into whether the adsorption is primarily physical (physisorption) or chemical (chemisorption) and describe the distribution of adsorbate molecules between the liquid and solid phases at equilibrium.

Adsorption Kinetics: The rate of adsorption is often analyzed using pseudo-first-order and pseudo-second-order kinetic models. Numerous studies have found that the pseudo-second-order model provides a better fit for experimental data across a range of adsorbates, including methylene blue, cesium-137, Cr(VI), graphene oxide, and uranium. iwaponline.comnih.govresearchgate.netnih.govacs.org This model's applicability suggests that the rate-limiting step involves chemisorption, where adsorption occurs through the sharing or exchange of electrons between the adsorbent and adsorbate. acs.orgnih.gov

Adsorption Isotherms: Equilibrium data are commonly fitted to isotherm models such as the Langmuir and Freundlich models.

The Langmuir model , which assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites, has been shown to accurately describe the adsorption of methylene blue, graphene oxide, uranium, and Cd(II) on attapulgite. mdpi.comresearchgate.netacs.orgnih.gov

The Freundlich model , an empirical model that describes adsorption on heterogeneous surfaces, was found to agree with the adsorption process for zinc(II). impactfactor.org

In some cases, the Dubinin-Radushkevich (D-R) isotherm model has been used to confirm the physical nature of the adsorption process. nih.gov

The successful application of these models indicates that adsorption on attapulgite often involves a combination of physical and chemical processes, with chemisorption frequently playing a dominant role. mdpi.comnih.gov

| Adsorbate | Best Fit Kinetic Model | Best Fit Isotherm Model | Primary Adsorption Type | Reference |

|---|---|---|---|---|

| Methylene Blue | Pseudo-second-order | Langmuir | Chemisorption | acs.orgnih.gov |

| Graphene Oxide | Pseudo-second-order | Langmuir | Physical and Chemical | mdpi.comnih.gov |

| Cesium-137 | Pseudo-second-order | Not Specified | Chemisorption | iwaponline.com |

| Chromium (VI) | Pseudo-second-order | Langmuir, D-R | Physical and Chemical | nih.gov |

| Uranium | Pseudo-second-order | Langmuir | Chemisorption | researchgate.net |

| Zinc (II) | Pseudo-second-order | Freundlich | Physisorption | impactfactor.org |

| Cadmium (II) | Pseudo-second-order | Langmuir | Chemisorption | nih.gov |

The efficiency and rate of adsorption on attapulgite are significantly influenced by various environmental parameters, including pH, contact time, initial adsorbate concentration, and temperature.

pH: The solution pH is a master variable that affects the surface charge of attapulgite and the speciation of the adsorbate. For cationic dyes like methylene blue, adsorption capacity increases with pH as the clay surface becomes more negatively charged. acs.org In contrast, for anionic species like graphene oxide and Cr(VI), a lower pH is more favorable as it either reduces electrostatic repulsion or renders the adsorbent surface positively charged. mdpi.comnih.gov Optimal pH values are specific to the adsorbate; for instance, the highest adsorption for uranium occurs at a pH of 5, while for zinc(II) it is at pH 4. researchgate.netimpactfactor.org

Contact Time: The adsorption process requires a certain amount of time to reach equilibrium. This equilibrium time varies depending on the adsorbate and process conditions. For many substances, equilibrium is reached relatively quickly, typically within 90 to 120 minutes for ions like zinc(II) and Cr(VI). nih.govimpactfactor.org However, for larger molecules like graphene oxide, the time to reach equilibrium can be much longer, on the order of many hours. nih.gov

Concentration: Generally, the adsorption capacity of attapulgite increases with a higher initial concentration of the adsorbate. mdpi.com This is because a higher concentration provides a greater driving force for the mass transfer of solute from the solution to the adsorbent surface, leading to more effective utilization of available active sites. nih.gov

Temperature: The effect of temperature reveals the thermodynamic nature of the adsorption process. For the adsorption of graphene oxide, zinc(II), and cadmium(II) on attapulgite, the process has been found to be endothermic, meaning that an increase in temperature enhances the adsorption capacity. mdpi.comnih.govimpactfactor.org Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can be calculated to determine if the process is spontaneous and to understand the changes in randomness at the solid-liquid interface. mdpi.comnih.govimpactfactor.org

| Adsorbate | Optimal pH | Equilibrium Time | Effect of Increasing Temperature | Reference |

|---|---|---|---|---|

| Methylene Blue | Increases with pH (4-10) | Not specified | Not specified | acs.org |

| Graphene Oxide | ~3 | 2160 min | Increases adsorption (Endothermic) | mdpi.comnih.gov |

| Cesium-137 | Not specified | 2 hours | Not specified | iwaponline.com |

| Chromium (VI) | Acidic (e.g., 2) | 120 min | Not specified | nih.gov |

| Uranium | 5 | 2 hours | Not specified | researchgate.net |

| Zinc (II) | 4 | 90 min | Increases adsorption (Endothermic) | impactfactor.org |

| Cadmium (II) | Directly proportional | Not specified | Increases adsorption (Endothermic) | nih.gov |

Catalytic Reaction Pathways on Attapulgite-Supported Materials

Beyond its use as an adsorbent, attapulgite's high surface area, porous structure, and thermal stability make it an excellent support material for catalysts in various chemical reactions. mdpi.comresearchgate.net The clay acts as a carrier, providing a stable platform for the dispersion of active metal or metal oxide phases, which can enhance catalytic activity and stability. researchgate.netmdpi.com

The reaction pathways on attapulgite-supported catalysts are dictated by the nature of the active components and the support itself.

In the glycerol (B35011) steam reforming reaction for hydrogen production, a nickel-on-attapulgite (Ni/ATP) catalyst demonstrated a reaction pathway that favors the rapid breaking of C-C bonds to form carbon monoxide (CO). This is followed by the water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂), leading to higher yields of hydrogen (H₂) and carbon dioxide (CO₂). mdpi.com The basic nature of the attapulgite support was reported to enhance the production of these gaseous products. mdpi.com

For the synthesis of mixed alcohols from syngas , attapulgite-supported copper-iron-cobalt (CuFeCo) catalysts have proven effective. The amorphous activated silica (B1680970) (SiO₂) on the attapulgite surface provides a suitable platform for the high dispersion of copper-iron active sites, improving the synergistic effect between the catalyst components. researchgate.net

In advanced oxidation processes, an iron(III) oxide catalyst supported on a reduced graphene oxide-attapulgite composite (Fe₂O₃/RGO-ATP) was used for the heterogeneous Fenton-like oxidation of ciprofloxacin. The primary degradation mechanism was identified as direct oxidation by hydroxyl radicals (•OH) generated during the reaction. researchgate.net

Attapulgite has also been used as a support for manganese-cerium-iron (Mn-Ce-Fe) catalysts in the selective catalytic reduction (SCR) of nitric oxide (NO) with ammonia (B1221849) (NH₃), a key process for controlling NOx emissions. tandfonline.com

| Catalyst System | Reaction | Key Reaction Pathway/Mechanism | Reference |

|---|---|---|---|

| Ni/Attapulgite | Glycerol Steam Reforming | Fast C-C bond cleavage → CO formation → Water-Gas Shift (WGS) reaction to produce H₂ and CO₂. | mdpi.com |

| Fe₂O₃/RGO-Attapulgite | Fenton-like oxidation of Ciprofloxacin | Degradation primarily through direct oxidation by hydroxyl radicals (•OH). | researchgate.net |

| CuFeCo/Attapulgite | Mixed Alcohols Synthesis from Syngas | Support provides a platform for high dispersion of Cu-Fe active sites, enhancing component synergy. | researchgate.net |

| Mn-Ce-Fe/Attapulgite | Selective Catalytic Reduction of NO | Catalytic reduction of nitric oxide with ammonia. | tandfonline.com |

Interfacial Phenomena in Attapulgite Composites

Mechanisms of Interfacial Interaction

The bonding at the attapulgite-matrix interface can be influenced by several mechanisms, including:

Van der Waals Forces: Weak physical interactions that are present in all composite systems but are often insufficient for significant mechanical reinforcement. nih.gov

Hydrogen Bonding: The hydroxyl groups on the attapulgite surface can form hydrogen bonds with polar polymers or functional groups on modified polymers, enhancing adhesion. acs.orgresearchgate.net

Electrostatic Interactions: Surface charges on the attapulgite can interact with charged or polar molecules in the matrix, a principle leveraged in the adsorption of certain pollutants. researchgate.net

Covalent Bonding: The most robust form of interaction, achieved through the use of coupling agents or grafting techniques that create chemical bonds across the interface. rsc.org

Strategies for Interfacial Modification

To overcome the natural incompatibility between attapulgite and many polymers, various modification techniques are employed to strengthen the interfacial region.

Thermal and Acid Treatment: Heat or acid activation can alter the physicochemical properties of attapulgite. mdpi.com These treatments can clean the surface of impurities and activate the Si-OH groups, making them more reactive for subsequent modifications. rsc.orgmdpi.com

Surface Grafting and Coupling Agents: A widely used approach involves modifying the attapulgite surface to make it more organophilic. thescipub.comrsc.org

Silane (B1218182) Coupling Agents: Molecules like 3-aminopropyltriethoxysilane (B1664141) (APTES) are frequently used. The silane end hydrolyzes and bonds to the hydroxyl groups on the attapulgite surface, while the amino-propyl end provides a reactive group that can interact or bond with the polymer matrix, effectively bridging the inorganic filler and the organic matrix. rsc.orgmdpi.com

Polymer Grafting: Polymers can be directly grafted onto the attapulgite surface. For instance, cationic polymers like poly-epichlorohydrin-dimethylamine have been successfully immobilized on the surface of attapulgite, altering its surface charge and functionality. mdpi.comresearchgate.net This changes the clay's surface properties from hydrophilic to hydrophobic, improving compatibility. rsc.org

Impact of Interfacial Modification on Composite Properties

The success of interfacial modification is evident in the enhanced performance of the resulting composites. Strong interfacial adhesion ensures that the attapulgite nanorods act as effective reinforcing agents.

Mechanical Properties: Research has consistently shown that modified attapulgite significantly improves the mechanical properties of polymer composites. In polypropylene (B1209903) nanocomposites, the inclusion of modified attapulgite nanofibers led to a clear enhancement in modulus, tensile strength, and flexural modulus. scientific.net Similarly, in epoxy composites, creating hybrids of attapulgite and MXene (a 2D material) resulted in a stronger interfacial interaction and a dramatic improvement in mechanical strength compared to the neat epoxy. mdpi.com

The table below summarizes research findings on the mechanical properties of epoxy composites reinforced with MXene and attapulgite-MXene hybrids.

Table 1: Mechanical Properties of Attapulgite-MXene/Epoxy Composites| Filler | Tensile Strength (MPa) | Elastic Modulus (GPa) | Flexural Strength (MPa) | Flexural Modulus (GPa) |

|---|---|---|---|---|

| Neat Epoxy | 70.3 | 2.6 | 119.5 | 2.6 |

| 0.2 wt% MXene | 106.4 | 3.5 | 157.0 | 3.5 |

| 0.2 wt% MXene + 0.25 wt% ATP (M02A025) | 132.2 | 3.6 | 187.5 | 3.7 |

Data sourced from a study on Attapulgite–MXene Hybrids as reinforcements for epoxy composites. mdpi.com